ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate
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Overview
Description
ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C14H12Cl2O3 It is characterized by the presence of a dichlorobenzylidene group attached to a 3-oxobutyric acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichlorobenzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorobenzylidene)-3-oxo-4-pentenoic acid ethyl ester
- 2-(3,4-Dichlorobenzylidene)-3-oxo-4-pentenoic acid methyl ester
Comparison
Compared to similar compounds, ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of the 3-oxobutyric acid ethyl ester moiety
Properties
CAS No. |
15725-31-2 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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